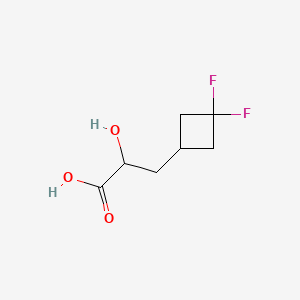
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the indole ring enhances the compound’s stability and bioavailability, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoroindole, which is commercially available or can be synthesized from fluorobenzene through a series of reactions.
Formation of Indole Derivative: The 6-fluoroindole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of 6-fluoroindole-3-acetic acid.
Amination: The final step involves the introduction of an amino group at the 2-position of the acetic acid moiety. This can be achieved through reductive amination using reagents like sodium cyanoborohydride and ammonium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield and purity.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its stability and bioavailability.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroindole: A precursor in the synthesis of Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester.
6-Fluoro-L-tryptophan: An amino acid derivative with similar structural features.
N-Alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide: A compound with anticancer properties.
Uniqueness
This compound is unique due to its combination of an indole ring with a fluorine atom and an amino-acetic acid ester moiety. This unique structure contributes to its stability, bioavailability, and potential biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C12H13FN2O2 |
|---|---|
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13FN2O2/c1-2-17-12(16)11(14)9-6-15-10-5-7(13)3-4-8(9)10/h3-6,11,15H,2,14H2,1H3 |
InChI-Schlüssel |
IDWXTUPQXHNJHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CNC2=C1C=CC(=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)



![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)
![1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13531072.png)




![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13531117.png)



